molecular formula C19H27Cl2N3OS B2981124 N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1788557-11-8

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2981124
CAS No.: 1788557-11-8
M. Wt: 416.41
InChI Key: AOYROIJWBMCHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring linked to a 3,4-dichlorophenyl group via a carboxamide bridge and a pyrrolidine subunit featuring an (ethylthio)methyl side chain. This structure is characteristic of ligands designed to target central nervous system (CNS) receptors . Research Applications and Value: The core structure of this compound suggests potential as a tool for investigating opioid or muscarinic receptor systems. Piperidine and piperazine carboxamide derivatives are frequently investigated as potent kappa-opioid receptor (KOR) agonists or as muscarinic M4 receptor agonists . The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, often contributing to high receptor binding affinity . The (ethylthio)methyl side chain on the pyrrolidine ring may influence the compound's metabolic stability and lipophilicity, key parameters in drug discovery . Researchers may utilize this compound in in vitro binding assays to determine receptor affinity and selectivity or in functional assays to characterize its efficacy and potency . For Research Use Only: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a controlled environment.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYROIJWBMCHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the preparation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with a pyrrolidine compound.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as acting on specific receptors or enzymes.

    Industry: Its unique chemical properties could be utilized in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

    Receptors: Binding to and modulating the activity of certain receptors, potentially influencing signal transduction pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Structural Similarities and Divergences

The compound shares a N-(3,4-dichlorophenyl)piperidine-1-carboxamide backbone with several analogs, but its 2-((ethylthio)methyl)pyrrolidin-1-yl substituent distinguishes it from others. Key comparisons include:

Compound Name Structural Features Target/Activity Affinity/IC50 (μM) Reference
Target Compound Piperidine + pyrrolidinyl-ethylthio + 3,4-dichlorophenyl Hypothesized: Sigma receptors, cancer targets (Fascin) N/A
N-(3,4-dichlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (9) Piperidine + benzimidazolone + 3,4-dichlorophenyl 8-Oxo inhibitor (enzymatic target) Not reported
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (53) Brominated benzimidazolone + 3,4-dichlorophenyl 8-Oxo inhibitor Not reported
SR140333 Piperidinyl-dichlorophenyl + isopropoxyphenylacetyl NK1 receptor antagonist High affinity
SR142801 Piperidinyl-dichlorophenyl + benzoyl group NK1 receptor antagonist High affinity
2-(3,4-dichlorobenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-6-(pyrrolidin-1-yl)-1,2-dihydro-2,7-naphthyridine-4-carboxamide Naphthyridine + pyrrolidinyl + 3,4-dichlorobenzyl Fascin protein (anticancer) IC50 = 1.03 μM

Pharmacological and Functional Insights

  • Receptor Interactions: The 3,4-dichlorophenyl group is a recurring motif in sigma receptor ligands (e.g., SKF-10,047) and NK1 antagonists (e.g., SR140333).
  • Cancer Targets : Naphthyridine analogs with 3,4-dichlorobenzyl groups exhibit submicromolar IC50 values against Fascin protein, suggesting the dichlorophenyl moiety is critical for binding. The target compound’s piperidine-pyrrolidinyl scaffold may offer distinct steric interactions compared to naphthyridines .
  • Synthetic Efficiency : The target compound’s synthesis likely mirrors methods for compound 9 (87% yield), but the ethylthio group may introduce challenges in regioselectivity or purification compared to brominated derivatives (e.g., compound 53 ) .

Structure-Activity Relationships (SAR)

  • Pyrrolidinyl vs.
  • Ethylthio vs. Oxygenated Groups : The ethylthio group increases lipophilicity (clogP ~3.5 estimated) compared to oxo or benzimidazolone substituents, which could enhance membrane permeability but reduce aqueous solubility .
  • 3,4-Dichlorophenyl Universality : This group is conserved across diverse scaffolds (piperidine, naphthyridine), underscoring its role in target engagement, possibly via hydrophobic or halogen-bonding interactions .

Biological Activity

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, a compound with significant pharmacological potential, is under investigation for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine core substituted with a 3,4-dichlorophenyl group and an ethylthio-methyl-pyrrolidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as:

  • N-alkylation : Involving the reaction of piperidine with appropriate alkyl halides.
  • Amide formation : Utilizing coupling agents to link the carboxylic acid and amine functionalities.

Research indicates that the compound exhibits multiple biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties. Key mechanisms include:

  • Dopaminergic Activity : The compound may interact with dopamine receptors, influencing neurological functions and potentially serving as an antidepressant or antipsychotic agent.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on various cancer cell lines (A549, HCT-116, MCF-7) using MTT assays. Results demonstrated selective cytotoxicity against these lines comparable to established chemotherapeutics like 5-FU .
    • Further investigations revealed that the compound arrests the cell cycle in the G2/M phase, inhibiting tubulin polymerization .
  • Neuropharmacological Effects :
    • In vivo studies have shown that derivatives of this compound can modulate dopaminergic pathways, suggesting potential applications in treating disorders like schizophrenia or depression .

Comparative Biological Activity Table

Activity TypeModel SystemObserved EffectReference
AnticancerA549 Cell LineInduces apoptosis
AnticancerHCT-116 Cell LineInhibits proliferation
NeuropharmacologicalRodent ModelsModulates dopamine levels

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Studies typically focus on:

  • Acute Toxicity Testing : Determining lethal doses in animal models.
  • Chronic Toxicity Studies : Evaluating long-term exposure effects.

Toxicity Findings

Current literature suggests moderate toxicity at high doses; however, detailed studies are required to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.